molecular formula C12H11N3O2 B12889984 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide

2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide

Cat. No.: B12889984
M. Wt: 229.23 g/mol
InChI Key: WZTLVJNJHXTGKS-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide (CAS 119034-13-8) is a chemical compound of significant interest in synthetic and medicinal chemistry research. This reagent belongs to a class of hydrazinecarboxamide derivatives that serve as versatile scaffolds for the development of biologically active molecules. Researchers utilize this compound primarily as a key intermediate in the synthesis and exploration of novel therapeutic agents. Its core research value lies in its structural similarity to potent pharmacophores. Recent scientific investigations into closely related analogs have demonstrated their potential as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (M pro ), highlighting their relevance in antiviral drug discovery . Furthermore, structural analogues based on the hydrazinecarboxamide core have shown promising anticonvulsant activity in preclinical pharmacological models, indicating the potential of this chemical class in central nervous system (CNS) drug development . The furan and phenylhydrazine motifs within the molecule provide a rigid framework that is favorable for molecular recognition and interaction with various biological targets. Key Research Applications: Medicinal Chemistry: Serves as a building block for the design and synthesis of novel small-molecule libraries for biological screening. Pharmacology: Used as a precursor for compounds investigated for potential anticonvulsant and antiviral properties. Chemical Biology: Acts as a model compound for studying structure-activity relationships (SAR) in heterocyclic chemistry. Please note that the specific biological activity and mechanism of action for this exact compound may require further experimental validation by the researcher. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-1-phenylurea

InChI

InChI=1S/C12H11N3O2/c13-12(16)15(10-5-2-1-3-6-10)14-9-11-7-4-8-17-11/h1-9H,(H2,13,16)/b14-9+

InChI Key

WZTLVJNJHXTGKS-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C(=O)N)/N=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)N)N=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce the corresponding amine and aldehyde.

Mechanism of Action

The mechanism by which 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide exerts its effects involves its ability to form stable complexes with metal ions. The Schiff base nitrogen and the furan oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can enhance the biological activity of the compound, such as its antimicrobial and anticancer properties, by facilitating interactions with biomolecules and disrupting cellular processes .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Bioactivity

Compound Name Key Substituents Biological Activity (Target/IC₅₀/LD₅₀) Source Reference
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide Phenyl, carboxamide, furan SARS-CoV-2 Mpro inhibition (IC₅₀: ~15 µM)
2-(3-Phenyl allylidene) hydrazine (Compound 1b) Phenyl, acetone linker Insecticidal activity (LD₅₀: 20.7 µg/mL)
(Furan-2-ylmethylene)-2-hydrazine (Compound 1g) Acetone, furan Insecticidal activity (LD₅₀: 33.7 µg/mL)
N′-[(E)-(2-chlorophenyl)methylene]furan-2-carbohydrazide 2-Chlorophenyl, furan Antimicrobial/antiviral (Data pending)
2-[(E)-2-(Thiophen-2-ylmethylene)hydrazinyl]quinoline Thiophene, quinoline Anticancer (Cytotoxicity assays ongoing)
(E)-2-{(2-Hydroxynaphthalen-1-yl)-methylene}hydrazinecarboxamide Naphthalene, hydroxyl Crystal stability (Δbond angle: 118.5°)

Key Observations:

Substituent Impact on Bioactivity: The phenyl group in 2-(furan-2-ylmethylene)-1-phenylhydrazinecarboxamide enhances binding to SARS-CoV-2 Mpro compared to acetone-linked analogs (e.g., Compound 1g). This is attributed to improved hydrophobic interactions with the protease's S3 pocket .

Role of Aromatic Systems :

  • Naphthalene-based derivatives (–12) exhibit superior crystallinity and thermal stability due to extended π-conjugation, but their bulkiness may reduce solubility compared to furan-containing analogs .
  • Chlorophenyl substituents () introduce steric and electronic effects that could enhance antimicrobial activity but require further validation .

Pharmacokinetic Considerations :

  • Carboxamide groups (as in the parent compound) improve water solubility relative to thioamide derivatives (e.g., 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide), which exhibit higher logP values .

Key Observations:

  • The parent compound’s synthesis is straightforward via Schiff base formation, but stability under acidic conditions limits its oral bioavailability .
  • Methyl-substituted derivatives () demonstrate improved shelf life due to steric protection of the hydrazone bond .

Biological Activity

2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a furan ring, a hydrazone linkage, and a phenyl group, contributing to its unique chemical properties. Its molecular formula is C12_{12}H10_{10}N4_{4}O, with a molecular weight of approximately 230.24 g/mol.

The biological activity of 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is primarily attributed to its ability to chelate metal ions through the nitrogen and oxygen atoms in its structure. This chelation enhances its interactions with biomolecules, disrupting cellular processes and leading to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell walls and interfering with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Preliminary studies have shown that the compound possesses anticancer properties against several cancer cell lines. It has demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis.

Table 2: Anticancer Efficacy Against Different Cell Lines

Cancer Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.9

Case Studies

A notable study explored the compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro_{pro}). The derivative exhibited an IC50_{50} value of 10.76 µM against Mpro_{pro}, indicating promising antiviral activity. Further optimization led to compounds with enhanced potency (IC50_{50} values of 1.57 µM and 1.55 µM), showcasing low cytotoxicity in Vero and MDCK cells .

Applications in Medicinal Chemistry

Given its biological activities, 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is being investigated for potential therapeutic applications in treating infections and cancers. Its ability to form stable complexes with metal ions also suggests applications in coordination chemistry for developing new catalysts or materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.